5-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-, methyl ester
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Overview
Description
Methyl 3-(2,6-dichlorophenyl)isoxazole-5-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl ester group at the 5-position and a 2,6-dichlorophenyl group at the 3-position of the isoxazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-dichlorophenyl)isoxazole-5-carboxylate typically involves the cycloaddition reaction of appropriate precursors. One common method involves the reaction of 2,6-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-dichlorophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups at the chlorinated positions .
Scientific Research Applications
Methyl 3-(2,6-dichlorophenyl)isoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-(2,6-dichlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate: Similar structure but with different substitution pattern.
2-[2-(2,6-dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)one: Contains a similar dichlorophenyl group but different core structure.
Uniqueness
Methyl 3-(2,6-dichlorophenyl)isoxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of both the isoxazole ring and the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
359688-70-3 |
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Molecular Formula |
C11H7Cl2NO3 |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
methyl 3-(2,6-dichlorophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-11(15)9-5-8(14-17-9)10-6(12)3-2-4-7(10)13/h2-5H,1H3 |
InChI Key |
IPTDZMPDEBUJGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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